N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a synthetic organic compound known for its unique chemical structure and diverse applications in scientific research. Its intricate design allows for various interactions in biological and chemical systems, making it valuable for studies in fields such as medicinal chemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps:
Formation of the pyrazole ring: : This step may involve the condensation of appropriate hydrazines with 1,3-diketones under acidic conditions to yield the desired pyrazole.
Introduction of the trifluoromethyl group: : A trifluoromethylation reaction using reagents such as trifluoromethyl iodide (CF3I) and a strong base.
Construction of the benzo[d]thiazole core: : This step could involve the cyclization of ortho-aminothiophenols with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the pyrazole and benzo[d]thiazole units: : Achieved through nucleophilic substitution reactions, using appropriate linkers and catalysts.
Final coupling with the cyclopentylamine moiety: : Typically involves amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Scaling up the synthesis for industrial production necessitates optimization of reaction conditions, such as temperature, pressure, and choice of solvents. Continuous flow chemistry and automated synthesis platforms are often utilized to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can occur on specific moieties, transforming the compound into oxides or hydroxyl derivatives.
Reduction: : Might target functional groups like nitro groups if present, converting them into amines.
Substitution: : The compound can undergo electrophilic or nucleophilic substitution depending on the reactive sites.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: : Alkyl halides, acyl chlorides under the presence of bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used, potentially leading to various derivatives with modified functional groups.
Scientific Research Applications
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide finds applications across numerous scientific domains:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential interactions with biomolecules, affecting cell signaling pathways.
Medicine: : Investigated for its potential therapeutic effects, possibly acting as an enzyme inhibitor or receptor modulator.
Industry: : Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The compound’s mechanism of action typically involves binding to specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. This can affect various cellular pathways, leading to changes in biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-N-(2-(3-fluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide: : Lacks the trifluoromethyl group, affecting its electronic and steric properties.
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl)benzo[d]thiazole-6-carboxamide: : Possesses a longer linker, altering its spatial orientation and potentially its biological activity.
N-cyclohexyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide: : Substitutes cyclopentyl with cyclohexyl, impacting its hydrophobicity and binding affinity.
Uniqueness
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide stands out due to its specific combination of trifluoromethyl and pyrazole groups, conferring distinct electronic and steric attributes that influence its reactivity and interactions in various applications.
Conclusion
This compound is a compound of significant interest due to its intricate structure and versatile applications
Properties
IUPAC Name |
N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4OS/c20-19(21,22)17-7-8-25(24-17)9-10-26(14-3-1-2-4-14)18(27)13-5-6-15-16(11-13)28-12-23-15/h5-8,11-12,14H,1-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPUUCLJLBBFFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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